4-(3,3-Dimethylpiperazin-1-yl)benzonitrile
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Overview
Description
4-(3,3-Dimethylpiperazin-1-yl)benzonitrile is an organic compound that features a piperazine ring substituted with two methyl groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3,3-dimethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,3-Dimethylpiperazin-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For example, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazine-1-yl)benzonitrile
- 4-(3,3-Dimethylpiperazin-1-yl)benzoic acid
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
Uniqueness
4-(3,3-Dimethylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(3,3-dimethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H17N3/c1-13(2)10-16(8-7-15-13)12-5-3-11(9-14)4-6-12/h3-6,15H,7-8,10H2,1-2H3 |
InChI Key |
OHKGZHKDXGSAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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